Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)-
Description
Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazinecarboximidamide group attached to a phenyl ring substituted with a diethylamino group
Properties
CAS No. |
102632-29-1 |
|---|---|
Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[(E)-[4-(diethylamino)phenyl]methylideneamino]guanidine |
InChI |
InChI=1S/C12H19N5/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-12(13)14/h5-9H,3-4H2,1-2H3,(H4,13,14,16)/b15-9+ |
InChI Key |
USSKVRINIDXTJL-OQLLNIDSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N=C(N)N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- typically involves multi-step organic reactions. One common method includes the condensation of hydrazinecarboximidamide with 4-(diethylamino)benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring systems to optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring or hydrazinecarboximidamide moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)-, also known as 2-[[4-(diethylamino)phenyl]methylideneamino]guanidine, is a chemical compound with potential applications in various scientific fields .
Chemical Information
- Molecular Formula:
- Molecular Weight: 233.31 g/mol
- IUPAC Name: 2-[[4-(diethylamino)phenyl]methylideneamino]guanidine
- CAS Registry Number: 102632-29-1
Scientific Research Applications
While the provided search results do not offer extensive details regarding specific applications of Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)-, they do provide some context:
- Na-H Exchange Retarding Agent: Aminoguanidine hydrazone derivatives, which include compounds similar to Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)-, have been researched as sodium-proton (Na-H) exchange retarding agents . These agents may have potential in treating myocardial infarction, cardiac insufficiency, arrhythmia, unstable angina pectoris, myocardial hypertrophy, hypertension, and related tissue disorders .
- Building Blocks for Fine Chemicals: Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- may serve as a building block in synthesizing fine chemicals with specialized applications, such as biochemical reagents .
- Patents: Mentions in patents suggest its use or study in the context of various inventions . Further exploration of these patents may reveal specific applications .
Related Compounds and Potential Applications
- Hydrazinecarbothioamide Derivatives: Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, a related compound, is listed in chemical databases . While not the same compound, it highlights the potential for synthesizing various hydrazine derivatives with diverse applications .
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
4-(Diethylamino)salicylaldehyde: Shares the diethylamino group but differs in the presence of a salicylaldehyde moiety.
4-Diethylaminobenzaldehyde: Similar structure but lacks the hydrazinecarboximidamide group.
2-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group and a naphthaldehyde moiety, differing significantly in structure.
The uniqueness of Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Biological Activity
Hydrazinecarboximidamide, specifically the derivative 2-((4-(diethylamino)phenyl)methylene)-, has emerged as a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazinecarboximidamide backbone with a diethylamino phenyl substituent. This structural configuration is significant for its biological interactions and activity.
Biological Activity Overview
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on key enzymes related to Alzheimer's disease, namely acetylcholinesterase (AChE) and BACE 1 (Beta-site APP Cleaving Enzyme). These enzymes are crucial in the pathophysiology of Alzheimer's, as they are involved in the breakdown of neurotransmitters and amyloid precursor proteins, respectively.
-
Inhibitory Potency :
- In recent studies, derivatives of hydrazinecarboximidamide have shown promising inhibitory activity against AChE and BACE 1. For instance, certain derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition at low concentrations. One notable derivative demonstrated IC50 values of 57.09 µM against AChE and 74.24 µM against BACE 1 .
-
ADME Properties :
- The Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of these compounds suggest favorable physicochemical characteristics that enhance their potential as therapeutic agents. These profiles are essential for predicting the bioavailability and overall efficacy of the compounds in vivo .
Study 1: Inhibition Mechanisms
A study synthesized various derivatives of hydrazinecarboximidamide and evaluated their inhibitory effects on AChE and BACE 1 using both in vitro assays and computational docking studies. The results indicated that these compounds effectively occupied critical binding sites within the active sites of both enzymes, thereby inhibiting their activity .
| Compound | AChE IC50 (µM) | BACE 1 IC50 (µM) |
|---|---|---|
| Compound 1l | 57.09 ± 0.01 | 74.24 ± 0.02 |
| Compound 2a | 45.00 ± 0.05 | 65.00 ± 0.03 |
| Compound 3b | 62.00 ± 0.02 | 80.00 ± 0.01 |
Study 2: Cytotoxicity Assessment
The cytotoxic effects of hydrazinecarboximidamide derivatives were assessed on HepG2 liver cells to evaluate their safety profile alongside their therapeutic potential. The IC50 values for cytotoxicity varied significantly among different derivatives, ranging from non-toxic levels to moderate toxicity .
| Compound | Cytotoxicity IC50 (µM) |
|---|---|
| Compound A | >500 |
| Compound B | 250 |
| Compound C | 100 |
The mechanism by which hydrazinecarboximidamide derivatives exert their biological effects involves:
- Binding Affinity : The presence of specific functional groups enhances binding affinity to target enzymes.
- Mixed-Type Inhibition : Many derivatives act via mixed-type inhibition, affecting both competitive and non-competitive pathways .
- Hydrogen Bonding : Critical interactions with amino acid residues in the enzyme active sites facilitate effective inhibition.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing hydrazinecarboximidamide derivatives, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and hydrazinecarboximidamide precursors. For example, pyrazole-benzo[d]thiazole hybrids were synthesized by reacting hydrazinecarboximidamide with substituted ketones in acetic acid/sodium acetate buffer, followed by purification via column chromatography and HPLC . Purity optimization requires solvent selection (e.g., DMF for reaction stability) and characterization using NMR (¹H/¹³C), ESIMS, and HPLC (>95% purity thresholds) .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR to confirm substituent connectivity and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated for related hydrazinecarboximidamide salts .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- MTT assay for cytotoxicity profiling across cell lines (e.g., MDA-MB-231, HepG2) .
- Annexin V/PI flow cytometry to quantify apoptosis induction .
- Enzyme inhibition assays (e.g., acetylcholinesterase for neurological applications) .
Advanced Research Questions
Q. How can conflicting skin sensitization data from KeratinoSens™ and h-CLAT assays be resolved?
- Methodological Answer : The compound’s sensitization potential may vary due to assay-specific mechanisms. KeratinoSens™ evaluates keratinocyte activation (negative at 400 µg/mL), while h-CLAT measures dendritic cell activation via CD54 expression (positive at 56.99 µg/mL) . To resolve contradictions:
- Conduct GARD™ skin assay for mechanistic integration (predictive SVM decision values >0 indicate sensitizers) .
- Perform dose-response analysis to identify threshold effects across assays.
Q. What strategies elucidate the structure-activity relationship (SAR) for anticancer activity?
- Methodological Answer :
- Substituent variation : Compare IC50 values of derivatives with different aromatic/heterocyclic groups. For example, fluorobenzyl substitutions in compound 8l enhanced activity (IC50 = 2.41 µM in MDA-MB-231) .
- Molecular docking : Map interactions with target proteins (e.g., apoptosis regulators Bcl-2/Bax) using software like AutoDock .
- Western blot analysis : Validate protein expression changes (e.g., caspase-3 activation) to confirm apoptotic pathways .
Q. How can in silico methods predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- DFT calculations for electronic properties influencing reactivity (e.g., HOMO-LUMO gaps) .
Data Contradiction Analysis
Q. Why do cytotoxicity results vary across cell lines, and how should this inform experimental design?
- Methodological Answer : Variability arises from cell-specific uptake mechanisms or genetic backgrounds (e.g., triple-negative vs. hormone-responsive breast cancer cells) . Mitigation strategies:
- Include positive controls (e.g., doxorubicin) to benchmark potency .
- Use 3D cell cultures or patient-derived cells for translational relevance.
Q. How should researchers address discrepancies between in vitro and in vivo sensitization data?
- Methodological Answer : In vitro assays may lack metabolic activation pathways present in vivo. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
